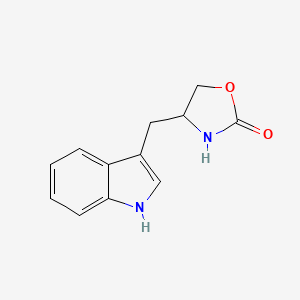

4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

Description

Significance of Indole (B1671886) and Oxazolidinone Motifs in Medicinal Chemistry

The term "privileged structure" was coined to describe molecular frameworks that can provide useful ligands for diverse biological receptors. ingentaconnect.com Both the indole and oxazolidinone ring systems are widely recognized as belonging to this esteemed class of scaffolds. nih.govresearchgate.netrsc.org

The indole scaffold is a bicyclic aromatic heterocycle that is a cornerstone in a vast number of natural products and synthetic drugs. ingentaconnect.comeurekaselect.com Its prevalence is rooted in its structural resemblance to the amino acid tryptophan, which is a precursor to important biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. mdpi.comnih.gov This inherent biocompatibility allows indole derivatives to interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs). ingentaconnect.comeurekaselect.com The versatility of the indole nucleus has led to the development of drugs with a broad spectrum of pharmacological activities. nih.govijpsr.comrsc.org

| Examples of Indole-Based Drugs and their Therapeutic Applications | | :--- | :--- | | Indomethacin | Anti-inflammatory nih.gov | | Vincristine | Anticancer nih.gov | | Sumatriptan | Antimigraine | | Reserpine | Antihypertensive nih.gov | | Tadalafil | Erectile Dysfunction eurekaselect.com |

The oxazolidinone scaffold is a five-membered heterocyclic ring containing both nitrogen and oxygen. nih.gov While it has been known for decades, its prominence in medicinal chemistry surged with the discovery of its potent antibacterial properties. nih.gov The oxazolidinone ring acts as a bioisostere for other chemical groups like amides and carbamates, offering improved metabolic stability. nih.gov The most notable members of this class are the antibiotics, which function by a unique mechanism of inhibiting the initiation of bacterial protein synthesis, making them effective against multidrug-resistant Gram-positive bacteria. bohrium.comnih.govpharmacy180.com Beyond their antibacterial role, oxazolidinone derivatives have been investigated for a range of other therapeutic applications. rsc.orgresearchgate.netnih.gov

| Examples of Oxazolidinone-Based Drugs and their Therapeutic Applications | | :--- | :--- | | Linezolid | Antibacterial nih.gov | | Tedizolid | Antibacterial nih.gov | | Cycloserine | Antitubercular nih.gov | | Zolmitriptan | Antimigraine researchgate.net |

The 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Scaffold as a Hybrid Structure

The chemical entity 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is a quintessential example of a hybrid molecule, where the indole and oxazolidin-2-one rings are covalently linked. In this specific structure, the indole nucleus is connected via a methylene (B1212753) bridge from its 3-position to the 4-position of the oxazolidin-2-one ring. This linkage creates a novel, larger scaffold that integrates the key structural features of both parent motifs.

The concept of creating such hybrid structures is a deliberate strategy in drug design known as molecular hybridization. This approach aims to combine two or more pharmacophores to create a single molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. By physically linking the indole and oxazolidinone scaffolds, medicinal chemists can explore new chemical space and potentially access biological activities that are distinct from the individual components.

Research Landscape and Scientific Rationale for Investigating Indole-Oxazolidinone Hybrids

The scientific rationale for investigating indole-oxazolidinone hybrids is grounded in the principle of pharmacophore combination. The goal is to harness the biological relevance of the indole nucleus and the proven therapeutic utility of the oxazolidinone ring to create synergistic or additive pharmacological effects. Researchers hypothesize that the indole moiety could guide the molecule to specific biological targets, such as protein kinases or receptors, while the oxazolidinone part could confer a distinct mechanism of action or improve pharmacokinetic properties.

The research landscape for such hybrids is an active area of investigation, with studies exploring various therapeutic applications. Although research on the parent compound 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is not extensively documented in isolation, numerous studies on closely related analogs, particularly indole-thiazolidinone hybrids (where the oxazolidinone oxygen is replaced by sulfur), highlight the potential of this chemical class. These studies provide a strong rationale for the exploration of their oxazolidinone counterparts.

For instance, various indole-thiazolidinone hybrids have been synthesized and evaluated for a range of biological activities, demonstrating the fruitfulness of this hybridization strategy.

| Reported Biological Activities of Indole-Azolidinone Hybrids | | :--- | :--- | | Anticancer Activity | Several studies have reported the synthesis of indole-thiazolidinone hybrids that exhibit significant cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer. nih.govnih.gov | | Antimicrobial Activity | The combination of indole and thiazolidinone motifs has yielded compounds with potent antibacterial and antifungal properties, in some cases exceeding the efficacy of standard drugs. nih.gov | | Anti-diabetic Activity | Certain thiazolidinone-based indole derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes mellitus. mdpi.com | | Anti-inflammatory Activity | The anti-inflammatory potential of these hybrids has also been explored, leveraging the known properties of scaffolds like indole. mdpi.com |

The investigation into these related structures provides a compelling case for the systematic exploration of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one and its derivatives. The established precedent of successful molecular hybridization, coupled with the individual "privileged" status of the indole and oxazolidinone scaffolds, positions this compound as a promising starting point for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXHODFXCOIGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 1h Indol 3 Yl Methyl Oxazolidin 2 One and Analogues

Established Synthetic Routes for Oxazolidinone Ring Formation

The oxazolidin-2-one ring is a cornerstone of many synthetic endeavors due to its presence in pharmaceuticals and its utility as a chiral auxiliary. whiterose.ac.ukresearchgate.net Its synthesis has been approached through various well-established methods, with a significant focus on controlling stereochemistry at the C4 and C5 positions.

Enantioselective Synthesis and Chiral Control in 4-Substituted Oxazolidin-2-ones

Achieving high levels of enantioselectivity is critical in the synthesis of 4-substituted oxazolidin-2-ones for their application as chiral auxiliaries and as components of bioactive molecules. rsc.org A variety of strategies have been developed to introduce and control the stereocenter at the 4-position.

One prominent method is the asymmetric hydrogenation of 4-substituted 2-oxazolones. A ruthenium(II)–NHC-catalysed approach has been shown to be highly effective for producing optically active 4-substituted 2-oxazolidinones. This method achieves excellent enantioselectivities (up to 96% ee) and high yields for a diverse range of substrates, including those with various functional groups. rsc.org The reaction can be scaled up to the gram scale with a low catalyst loading (0.2 mol%), highlighting its synthetic utility. rsc.org

Another powerful strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.govmdpi.com This tandem sequence allows for the direct conversion of chiral imides to cyclic carbamates, providing efficient access to optically active 4,5-disubstituted oxazolidin-2-ones. mdpi.com This approach has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. nih.govmdpi.com The key step involves an intramolecular ring closure following the Curtius rearrangement, which proceeds smoothly to afford the desired cyclic carbamate. nih.gov

The use of chiral auxiliaries, often oxazolidinones themselves (known as Evans' auxiliaries), is a classic and reliable method for controlling stereochemistry during alkylation reactions to form precursors for 4-substituted oxazolidinones. whiterose.ac.ukrsc.org Additionally, new chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids in four steps, demonstrating their potential as effective chiral auxiliaries. nih.gov

Table 1: Enantioselective Synthesis of 4-Substituted Oxazolidin-2-ones This table is interactive and can be sorted by clicking on the column headers.

| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium(II)–NHC complex | 4-Aryl/Alkyl 2-oxazolones | Up to 96% | Up to 99% | rsc.org |

| Asymmetric Aldol/Curtius Reaction | Trimethylsilyl azide | β-hydroxy carbonyl substrates | Single diastereomer | 87-97% | nih.govmdpi.com |

| Asymmetric Etherification/Cyclization | Boc anhydride, Grignard reagent | Amino acids | Not specified | 50-60% (overall) | nih.gov |

Carbon Dioxide Fixation Approaches to Oxazolidinones

The utilization of carbon dioxide (CO₂) as a C1 building block is an environmentally conscious and atom-economical approach to synthesizing oxazolidinones. researchgate.netingentaconnect.com This "green" chemistry approach typically involves the coupling reaction of CO₂ with aziridines or propargylamines. researchgate.netrsc.orgnih.gov

The cycloaddition of CO₂ to aziridines is a 100% atom-efficient process that yields oxazolidinones. researchgate.net This reaction often requires a catalyst to overcome the high activation barrier. researchgate.net A wide array of catalytic systems have been developed, including organocatalysts, metal catalysts, and ionic liquids. whiterose.ac.uknih.gov For instance, N-heterocyclic olefins (NHOs) have been shown to catalyze the fixation of CO₂ with aziridines at room temperature under 20 bar of CO₂. whiterose.ac.uk Bifunctional aluminum salen complexes have also been employed, allowing the reaction to proceed at a lower pressure (1.0 MPa) and 50 °C. nih.gov Solvent-free conditions are often preferred to enhance the green credentials of this methodology. rsc.orgnih.gov

Another significant route is the carboxylative cyclization of propargylamines with CO₂. acs.orgresearchgate.netacs.org This method provides access to alkylidene-oxazolidinones. Palladium-based catalysts, such as indenediide-based Pd SCS pincer complexes, have been shown to efficiently promote this transformation under mild conditions (e.g., 1 bar of CO₂, 40–80 °C). acs.orgacs.org Silver and copper-based catalytic systems have also proven effective for this transformation, tolerating a variety of propargylic amines. organic-chemistry.org This approach can be integrated into multicomponent reactions, for example, coupling a propargylamine, an aryl halide, and atmospheric CO₂ in a one-pot process catalyzed by palladium. researchgate.net

Table 2: Oxazolidinone Synthesis via CO₂ Fixation This table is interactive and can be sorted by clicking on the column headers.

| Substrate | Catalyst System | CO₂ Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aziridines | N-Heterocyclic Olefins (NHOs) | 20 bar | Room Temp. | Good to High | whiterose.ac.uk |

| Aziridines | Aluminum Salen Complex | 1.0 MPa | 50 °C | Not specified | nih.gov |

| Propargylamines | SCS Indenediide Pd Complex | 1 bar | 40-80 °C | Good to High | acs.orgacs.org |

| Propargylamines | Silver(I) catalyst | 1 atm | Room Temp. | Excellent | organic-chemistry.org |

| Propargylamines | CuBr/Ionic Liquid | 1 MPa | 100 °C | Up to 99% | preprints.org |

Strategies for Indole (B1671886) Moiety Introduction and Functionalization

The synthesis of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one requires effective methods for constructing the indole ring system and linking it to the oxazolidinone core. This can be achieved either by building the indole onto a pre-functionalized oxazolidinone precursor or by functionalizing a pre-existing indole moiety.

Indole Coupling Reactions and Derivatives

A multitude of classic and modern named reactions are available for indole synthesis and functionalization. The Fischer indole synthesis is a foundational method that involves the cyclization of a phenylhydrazone, which can be prepared from a ketone precursor. orientjchem.org This could be applied by using a ketone bearing an oxazolidinone or a protected precursor.

More contemporary methods rely on metal-catalyzed cross-coupling reactions. nih.gov The Sonogashira coupling, which couples terminal alkynes with aryl halides, can be used to construct precursors for indole synthesis via a subsequent cyclization step. nih.gov Similarly, the Larock indole synthesis involves the palladium-catalyzed annulation of internal alkynes by ortho-haloanilines. acs.org These methods allow for the assembly of highly substituted indoles. acs.org

Direct C-H functionalization and activation have emerged as powerful tools for modifying the indole core. nih.gov Palladium-catalyzed intramolecular C-H activation can be used to form the C-N bond necessary for the indole ring. nih.govacs.org For introducing the oxazolidinone-containing side chain, asymmetric alkylation of the indole nucleus at the C3 position can be achieved using chiral catalysts, such as imidazolidinones, which direct the attack of a suitable electrophile. chemtube3d.com

α-Chiral Nitrone and Indole Condensations

Nitrones are versatile intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions. researchgate.netgla.ac.uk The reaction of a nitrone with an alkene (a dipolarophile) produces an isoxazolidine (B1194047) ring, which can serve as a precursor to various functional groups and heterocyclic systems. researchgate.netwhiterose.ac.uk

The use of α-chiral nitrones allows for the stereocontrolled synthesis of complex molecules. gla.ac.uk Cascade reactions involving nitrones and allenes have been developed for the synthesis of indole derivatives. researchgate.net This process typically involves a [3+2] cycloaddition, followed by a rsc.orgrsc.org-rearrangement, a retro-Mannich reaction, and an intramolecular condensation to form the indole scaffold. researchgate.net This strategy offers a pathway to construct the indole ring system with inherent stereocontrol, which could be leveraged in the synthesis of complex indole-containing targets.

Development of Novel Synthetic Pathways and Catalytic Systems

The continuous evolution of synthetic chemistry provides novel pathways and more efficient catalytic systems applicable to the synthesis of complex molecules like 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one.

Recent advancements have focused on developing highly efficient, selective, and sustainable catalysts. In oxazolidinone synthesis, this includes the development of Ruthenium(II)-NHC complexes for asymmetric hydrogenation rsc.org and bifunctional aluminum or magnesium complexes for CO₂ cycloaddition. nih.govresearchgate.net The use of organocatalysts, such as N-heterocyclic olefins and tetraarylphosphonium salts, offers a metal-free alternative for these transformations. whiterose.ac.ukorganic-chemistry.org

For indole synthesis, palladium catalysis remains at the forefront, with new protocols for C-H activation and multicomponent reactions continually being reported. nih.govacs.org Copper catalysis has also gained significant attention, particularly for C-N bond formation and cyclization reactions under mild conditions. researchgate.netorganic-chemistry.org

Table 3: Overview of Selected Catalytic Systems This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium(II)–NHC Complex | High ee, broad substrate scope | rsc.org |

| CO₂ Fixation (from Aziridines) | Bifunctional Aluminum Salen Complex | Recyclable, mild conditions | nih.gov |

| CO₂ Fixation (from Propargylamines) | SCS Indenediide Pd Pincer Complex | High efficiency at low CO₂ pressure | acs.orgacs.org |

| Indole C3-Alkylation | Chiral Imidazolidinone | Organocatalytic, high enantioselectivity | chemtube3d.com |

| Indole Synthesis | Copper(I)/Palladium(IV) | Sonogashira coupling/cyclization | nih.gov |

| Oxazolidinone Synthesis | Tetraarylphosphonium Salts | Brønsted acid/halide bifunctional catalysis | organic-chemistry.org |

Chemical Modifications for Structural Diversification of the 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Scaffold

The 4-((1H-indol-3-yl)methyl)oxazolidin-2-one scaffold serves as a versatile template for structural diversification, offering multiple reactive sites for chemical modification. The indole nucleus and the oxazolidinone ring both contain functionalities that can be selectively targeted to generate a library of analogues. Key strategies for diversification focus on reactions at the nitrogen atoms of both heterocyclic rings and electrophilic substitution on the indole core.

Modifications at the Indole Nitrogen (N-1 Position)

The indole N-H group is a prime target for functionalization. Its slightly acidic nature allows for deprotonation under basic conditions, rendering it nucleophilic for subsequent reactions with various electrophiles. researchgate.net

The introduction of alkyl groups at the N-1 position of the indole ring is a common strategy to modulate the compound's physicochemical properties. Various catalytic systems have been developed to achieve this transformation efficiently. Iron-catalyzed N-alkylation of indolines (the reduced form of indoles) with alcohols has been demonstrated as an effective method. nih.gov This process, which operates via a borrowing-hydrogen methodology, can be followed by an oxidation step to furnish the N-alkylated indoles. nih.gov

Another approach involves a copper-catalyzed reductive cross-coupling between the indole and N-tosylhydrazones. rsc.org This method provides a direct route to a wide range of N-alkylated indoles in moderate to good yields. rsc.org The reaction typically employs a copper iodide catalyst in the presence of a base like potassium hydroxide. rsc.org

Table 1: Representative Conditions for N-Alkylation of Indole Scaffolds

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tricarbonyl(cyclopentadienone) iron complex | Alcohols | K₂CO₃ | TFE | 110 | 31-99 | nih.govresearchgate.net |

| Copper Iodide (CuI) / Tri(p-tolyl)phosphine | N-Tosylhydrazones | KOH | Toluene | 110 | Moderate to Good | rsc.org |

This table presents general conditions for N-alkylation of indole derivatives, which are applicable to the target scaffold.

N-acylation introduces a carbonyl group to the indole nitrogen, forming an N-acylindole moiety, which is a common feature in many biologically active molecules. nih.gov Achieving selective N-acylation can be challenging due to the higher reactivity of the C-3 position in indoles toward electrophiles. nih.gov However, since the C-3 position in the 4-((1H-indol-3-yl)methyl)oxazolidin-2-one scaffold is already substituted, this directs acylation to the nitrogen atom.

Modern methods have been developed for highly chemoselective N-acylation. One such method utilizes thioesters as stable acylating agents in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach demonstrates good functional group tolerance. Another powerful technique employs carbonylazoles as the acyl source with a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). bohrium.com This system exhibits remarkable chemoselectivity, allowing for the acylation of the indole nitrogen even in the presence of more traditionally reactive functional groups like amines and alcohols. bohrium.com

Table 2: Selected Methods for Chemoselective N-Acylation of Indoles

| Acyl Source | Catalyst/Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Thioesters | Cs₂CO₃ | Xylene | Use of stable acyl source | nih.gov |

This table summarizes modern methods for N-acylation applicable to the indole moiety of the target scaffold.

Modifications at the Oxazolidinone Nitrogen (N-3 Position)

The oxazolidinone ring also possesses an N-H group that can be functionalized. The relative acidity of the N-H protons on the indole and oxazolidinone rings dictates the selectivity of the reaction. In related systems, such as indolyl thiazolidine-2,4-diones, selective N-alkylation on the thiazolidinedione ring can be achieved over the indole N-H under specific basic conditions, for example, using potassium carbonate in dimethylformamide (DMF). core.ac.uk This suggests that by carefully selecting the base and solvent system, it is possible to selectively introduce alkyl or acyl groups onto the oxazolidinone nitrogen of the 4-((1H-indol-3-yl)methyl)oxazolidin-2-one scaffold. The same catalytic systems used for indole N-acylation, such as carbonylazoles with DBU, have also been shown to be effective for the acylation of oxazolidinones. bohrium.com

Electrophilic Substitution on the Indole Ring

The indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. researchgate.netclockss.org While the C-3 position is the most nucleophilic site, it is blocked in the target scaffold. youtube.com This directs subsequent electrophilic attacks to other positions. If a non-hydrogen substituent is present at C-3, halogenation often occurs at the C-2 position. researchgate.net Other potential sites for substitution are on the benzene (B151609) portion of the indole ring (C-4, C-5, C-6, and C-7). Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce a wide variety of functional groups onto the carbocyclic part of the indole nucleus, further expanding the structural diversity of the scaffold. researchgate.netnih.gov

Structure Activity Relationship Sar and Structure Uptake Relationship Sur Analyses of 4 1h Indol 3 Yl Methyl Oxazolidin 2 One Derivatives

Elucidation of Pharmacophoric Elements within the Indole-Oxazolidinone Framework

The biological activity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one derivatives is intrinsically linked to the specific arrangement of pharmacophoric features within their hybrid structure. A pharmacophore model for this class of compounds generally highlights the importance of several key elements. The indole (B1671886) nucleus, a well-known privileged scaffold in medicinal chemistry, often serves as a crucial hydrophobic region that can engage in π-π stacking or hydrophobic interactions with biological targets. The nitrogen atom of the indole ring can act as a hydrogen bond donor, further anchoring the molecule in a binding pocket.

The oxazolidinone ring contributes essential polar interactions. The carbonyl oxygen is a key hydrogen bond acceptor, while the nitrogen atom can also participate in hydrogen bonding. The linkage between the indole and oxazolidinone moieties, in this case, a methylene (B1212753) bridge, provides a specific spatial orientation of these two key pharmacophores. The flexibility or rigidity of this linker can significantly influence the biological activity by affecting the conformational freedom of the molecule.

A proposed pharmacophore model for antibacterial activity in related heterocyclic compounds often includes a combination of hydrophobic regions, aromatic rings, and hydrogen bond acceptors and donors. researchgate.net For the indole-oxazolidinone framework, the essential pharmacophoric points can be summarized as:

A hydrophobic/aromatic center: Provided by the indole ring system.

A hydrogen bond donor: The indole N-H group.

Hydrogen bond acceptors: The carbonyl oxygen of the oxazolidinone ring.

A specific spatial arrangement of these features, dictated by the methylene linker and the stereochemistry of the oxazolidinone ring.

Stereochemical Considerations and Diastereoselective Effects on Biological Profiles

Chirality plays a pivotal role in the biological activity of many pharmaceutical agents, and the 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one scaffold is no exception. The C4 position of the oxazolidinone ring is a stereocenter, leading to the existence of (R) and (S) enantiomers. The spatial orientation of the indolylmethyl substituent at this position can profoundly impact the molecule's ability to fit into the binding site of a biological target.

The synthesis of enantiomerically pure derivatives is, therefore, a critical aspect of SAR studies. Diastereoselective synthesis methods are often employed to control the stereochemistry at the C4 and any other chiral centers that may be introduced. For instance, in related oxazolidinone structures, the relative stereochemistry of substituents on the ring (cis or trans) can lead to significant differences in biological activity. derpharmachemica.com

While specific studies on the diastereoselective effects for the exact 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one are not extensively documented, it is a well-established principle that different stereoisomers can exhibit varying potencies and even different pharmacological profiles. This is because the precise three-dimensional arrangement of atoms is critical for optimal interaction with chiral biological macromolecules like enzymes and receptors.

The following table illustrates the hypothetical impact of stereochemistry on biological activity, a common trend observed in chiral drug development.

| Compound | Stereochemistry at C4 | Relative Activity |

|---|---|---|

| Enantiomer A | (S) | High |

| Enantiomer B | (R) | Low |

| Racemic Mixture | (R/S) | Moderate |

Influence of Substituent Variations on Target Interaction

The potency and selectivity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one derivatives can be finely tuned by introducing various substituents on both the indole and oxazolidinone rings.

Substitutions on the Indole Ring:

Modifications to the indole nucleus can influence both the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups at different positions (e.g., C5, C6, N1) can alter the electron density of the aromatic system, affecting its binding affinity. For example, in a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, a 5-iodo substituent on the indole ring resulted in a compound with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Substitutions on the Oxazolidinone Ring:

The oxazolidinone ring also offers positions for modification, particularly at the N3 and C5 positions. In the broader class of oxazolidinone antibacterials, substitutions at the C5 position have been extensively studied. nih.gov For instance, the replacement of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity in some oxazolidinone derivatives. nih.gov

The following interactive data table summarizes representative SAR findings for hypothetical derivatives of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, based on established principles from related compound series.

| Compound ID | Indole Substituent (Position) | Oxazolidinone Substituent (Position) | Hypothetical IC50 (µM) |

|---|---|---|---|

| 1 | H | H | 10.5 |

| 2 | 5-F | H | 5.2 |

| 3 | 5-Cl | H | 3.8 |

| 4 | 5-I | H | 1.5 |

| 5 | N1-CH3 | H | 8.9 |

| 6 | H | C5-CH2OH | 12.1 |

| 7 | 5-Cl | C5-CH2OH | 7.3 |

Molecular Determinants Governing Cellular Accumulation and Permeation in Biological Systems

The ability of a compound to reach its intracellular target is governed by its capacity to cross the cell membrane. This process is influenced by a variety of physicochemical properties, including lipophilicity, molecular size, and the presence of ionizable groups. For indole-oxazolidinone derivatives, a balance between lipophilicity and hydrophilicity is crucial for effective cellular permeation.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of passive diffusion across the lipid bilayer of the cell membrane. nih.govresearchgate.net Generally, an optimal range of lipophilicity exists for cellular uptake; compounds that are too hydrophilic may not readily enter the lipid membrane, while those that are excessively lipophilic may become trapped within it. nih.gov The indole ring contributes significantly to the lipophilicity of the 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one scaffold.

The following interactive table illustrates how key molecular properties could influence the cellular uptake of hypothetical 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one derivatives.

| Compound ID | Indole Substituent | Calculated logP | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Cellular Uptake |

|---|---|---|---|---|

| 1 | H | 2.1 | 5.5 | Moderate |

| 2 | 5-F | 2.3 | 7.2 | Good |

| 3 | 5-Cl | 2.6 | 9.8 | High |

| 4 | 5-OH | 1.8 | 3.1 | Low |

| 5 | 5-OCH3 | 2.2 | 6.5 | Moderate |

Mechanistic Insights into the Biological Actions of 4 1h Indol 3 Yl Methyl Oxazolidin 2 One Analogues

Mechanisms of Interleukin-6 (IL-6) Signaling Pathway Modulation

Beyond their antibacterial properties, certain oxazolidinone analogues have been found to modulate inflammatory pathways, including the signaling of Interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. nih.gov Dysregulated or excessive IL-6 production is implicated in a variety of inflammatory diseases. nih.govmdpi.com

The IL-6 signaling cascade can be initiated through two main pathways: classic signaling and trans-signaling. mdpi.com Classic signaling occurs when IL-6 binds to the membrane-bound IL-6 receptor (IL-6R), which is expressed on a limited number of cells like hepatocytes and certain leukocytes. This complex then associates with the ubiquitously expressed gp130 signal-transducing protein, triggering downstream intracellular signaling. mdpi.com Trans-signaling involves IL-6 binding to a soluble form of the IL-6R (sIL-6R), and this complex can then activate cells that only express gp130, greatly broadening the range of IL-6-responsive cells and is often associated with pro-inflammatory responses. mdpi.com

Direct evidence of IL-6 modulation by an oxazolidinone derivative comes from a study on a series of pleuromutilin (B8085454) derivatives containing an oxazolidinone skeleton. nih.gov In a murine model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection, a lead compound was shown to significantly inhibit the secretion of the inflammatory factors TNF-α, IL-6, and MCP-1 in the serum. nih.gov This suggests that the compound, beyond its direct antibacterial effect, exerts an anti-inflammatory action by downregulating the production of key pro-inflammatory cytokines.

Furthermore, the indole (B1671886) moiety of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one is structurally derived from tryptophan. Metabolomic studies have identified a link between tryptophan metabolism and circulating IL-6 levels. nih.gov Specifically, tryptophan metabolites such as kynurenine, indoleacetate, and 3-indoxyl sulfate, which are also known agonists of the aryl hydrocarbon receptor (AhR), have been positively associated with IL-6 concentrations in older adults. nih.gov This suggests that the indole core itself may have the potential to interact with pathways that influence IL-6 homeostasis, although the direct mechanism for the title compound has yet to be fully elucidated.

Exploration of Other Modulatory Activities (e.g., Oxidative Stress Mitigation, Enzyme Inhibition, Antihyperglycemic Effects)

The unique chemical scaffold of indole-containing oxazolidinones has prompted the exploration of other potential biological activities.

Oxidative Stress Mitigation Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in numerous pathologies. Certain indole derivatives have demonstrated antioxidant properties. A study of compounds structurally related to the indole core, specifically 4-hydroxy-3-[(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl)-1-methyl-3,4-dihydroquinoline-2-ones, confirmed their activity as antioxidants. researchgate.net In a separate investigation, novel inhibitors of NADPH oxidase 2 (NOX2), an enzyme that is a major source of ROS in the brain, were developed based on a 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine framework. nih.gov These compounds effectively reduced ROS production induced by amyloid-beta in microglial cells, highlighting the potential of indole-based structures to mitigate oxidative stress. nih.gov

Enzyme Inhibition Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. wikipedia.org Inhibitors can act reversibly or irreversibly and are often classified based on their mode of action, such as competitive, non-competitive, or uncompetitive inhibition. teachmephysiology.comyoutube.com The primary and most well-characterized enzyme inhibitory activity of the oxazolidinone class is the inhibition of the bacterial ribosomal peptidyl transferase, as detailed in section 4.1. nih.gov This targeted inhibition prevents peptide bond formation, thereby blocking protein synthesis. researchgate.netnih.gov The specificity for the bacterial ribosome over its eukaryotic counterpart is a key factor in the clinical utility of these compounds as antibiotics. The exploration of inhibitory activity against other enzymes remains an area of active research, driven by the potential for polypharmacology.

Antihyperglycemic Effects The structural features of oxazolidinones bear some resemblance to other heterocyclic compounds known to influence glucose metabolism. For instance, the thiazolidinone nucleus is a core component of the thiazolidinedione (TZD) class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ) to improve insulin (B600854) sensitivity. ajol.infomdpi.com Research into related structures has shown promise. A study on a series of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4″-nitrophenyl amino)-1,3-oxazolidines (note: not oxazolidin-2-ones) demonstrated that these compounds displayed significant reductions in blood glucose in both streptozotocin-induced and sucrose-loaded rat models. nih.gov This suggests that the broader oxazolidine (B1195125) scaffold may have potential for development as an antihyperglycemic agent, warranting further investigation into the activity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one and its direct analogues in this context.

Advanced Spectroscopic Characterization and Computational Studies of 4 1h Indol 3 Yl Methyl Oxazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one. Through ¹H and ¹³C NMR, the precise chemical environment of each proton and carbon atom can be determined, confirming the connectivity of the indole (B1671886) and oxazolidinone rings via the methylene (B1212753) bridge.

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent moieties. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The indole N-H proton would likely appear as a broad singlet at a higher chemical shift (>10 ppm). Protons on the oxazolidinone ring and the methylene bridge would be observed in the upfield region, generally between δ 3.0 and 4.5 ppm.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the oxazolidinone ring (around δ 158-160 ppm) and the aromatic carbons of the indole moiety (δ 110-140 ppm). The aliphatic carbons of the methylene bridge and the oxazolidinone ring would resonate at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, thereby confirming the complete structural framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one Note: These are estimated values based on analogous structures and may not reflect exact experimental data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole C2 | ~7.1-7.3 | ~122-124 |

| Indole C4-C7 | ~7.0-7.8 | ~111-128 |

| Indole C8/C9 | - | ~127/136 |

| Indole N1-H | ~8.0-8.2 (broad s) | - |

| Methylene CH₂ | ~3.0-3.3 (dd) | ~35-38 |

| Oxazolidinone C4-H | ~4.2-4.5 (m) | ~50-55 |

| Oxazolidinone C5-H₂ | ~4.0-4.4 (m) | ~68-72 |

| Oxazolidinone N3-H | ~5.5-6.5 (broad s) | - |

| Oxazolidinone C2=O | - | ~158-160 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one and to study its fragmentation patterns, which provides further structural confirmation. The compound has a molecular formula of C₁₂H₁₂N₂O₂ and a precise molecular weight of 216.24 g/mol . sigmaaldrich.com

Techniques like Electrospray Ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 217. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this parent ion, yielding characteristic product ions. The most anticipated fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the indole ring. This would result in a highly stable indolylmethyl cation fragment, which is commonly observed as the base peak at m/z 130 in the spectra of many 3-substituted indoles. researchgate.net

Other significant fragments would arise from the oxazolidinone ring itself. For instance, the loss of CO₂ (44 Da) from the parent or intermediate ions is a characteristic fragmentation for oxazolidinones. A proposed fragmentation scheme helps in rationalizing the observed product ions and confirming the molecular structure. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 217 | [M+H]⁺ (Protonated Molecule) |

| 130 | [C₉H₈N]⁺ (Indolylmethyl cation) - Likely base peak |

| 103 | Fragment from Indole ring |

| 87 | [C₃H₅NO₂]⁺ (Oxazolidin-2-one radical cation) or related fragments |

X-ray Crystallography for Solid-State Structure and Chiral Purity Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For chiral molecules like 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, this technique is the gold standard for determining the absolute stereochemistry and assessing enantiomeric purity.

While the crystal structure for the title compound itself is not publicly available, analysis of related indole derivatives reveals common structural motifs, such as intermolecular N-H···O hydrogen bonds that can link molecules into chains or more complex networks. researchgate.net Similarly, studies on substituted oxazolidinones provide insight into the expected conformation of the five-membered ring, which is often a slightly twisted envelope. nih.gov

A crystallographic study of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one would precisely define the spatial relationship between the planar indole ring and the oxazolidinone ring. Furthermore, it would elucidate the packing arrangement in the crystal lattice, governed by hydrogen bonds involving the N-H groups of both the indole and oxazolidinone rings and the carbonyl oxygen. For a chirally pure sample, the compound would crystallize in a non-centrosymmetric space group. academie-sciences.fr

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, and a biological target, typically a protein receptor. Given the structural similarity of the indole moiety to serotonin (B10506), a key area of investigation involves docking this compound into the binding sites of serotonin (5-HT) receptors. nih.govnveo.org

Docking simulations place the ligand into the active site of a receptor in various possible conformations and orientations, calculating a scoring function to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds between the N-H groups or the carbonyl oxygen of the ligand and amino acid residues in the receptor. Pi-stacking interactions between the indole ring and aromatic residues like phenylalanine or tyrosine are also frequently observed. nih.gov Such studies are foundational for rational drug design, helping to explain observed biological activity and guiding the synthesis of more potent and selective analogs. bepls.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a class of compounds including analogs of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, a 3D-QSAR model could be developed to understand how modifications to the indole or oxazolidinone rings affect activity. nih.govderpharmachemica.com These models use molecular descriptors (e.g., steric, electronic, and lipophilic properties) to build a mathematical equation that predicts the activity of new, unsynthesized compounds. nih.gov

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov For indolyl-oxazolidinone derivatives, a pharmacophore model might include features like a hydrogen bond donor (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring feature (the indole system). nih.govmdpi.com This model serves as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, complementing the static picture from molecular docking. An MD simulation of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, either free in solution or bound to a target protein, can reveal its conformational landscape—the collection of shapes the molecule prefers to adopt. researchgate.net

When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the movements of all atoms over a period of nanoseconds or longer, researchers can observe whether the key interactions are maintained, identify stable hydrogen bonds, and calculate the binding free energy more accurately. This provides a more realistic understanding of the binding dynamics and the flexibility of both the ligand and the target. ajchem-a.com

In Silico Predictions for Compound Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate before its synthesis. alliedacademies.orgresearchgate.net For 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one, various computational tools can estimate key drug-like properties. nih.govresearchgate.net

These predictions include parameters such as intestinal absorption, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. Furthermore, properties related to "drug-likeness," such as adherence to Lipinski's Rule of Five, can be calculated to assess the compound's potential as an orally bioavailable drug. These early-stage computational assessments are crucial for prioritizing compounds and identifying potential liabilities in the drug discovery process. alliedacademies.orgnih.gov

Future Perspectives and Research Trajectories for 4 1h Indol 3 Yl Methyl Oxazolidin 2 One in Chemical Biology and Drug Design

Innovations in Synthetic Methodologies for Complex Analogues

The evolution of synthetic chemistry is crucial for generating novel and structurally complex analogues of 4-((1H-indol-3-yl)methyl)oxazolidin-2-one. Future efforts will likely move beyond traditional methods to embrace more efficient and versatile strategies that allow for rapid diversification of the core structure.

Key innovative approaches include:

Multi-Component Reactions (MCRs): These reactions, where three or more substrates are combined in a single step to form a product, offer a highly efficient route to complex molecules. A Cu(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and CO2 has been shown to be a straightforward method for synthesizing a variety of substituted (Z)-5-alkylidene-oxazolidin-2-ones. researchgate.net This strategy enables the creation of diverse libraries of compounds by varying the starting materials.

Novel Catalytic Systems: The development of new catalysts is paramount for achieving high selectivity and yield. For instance, copper-catalyzed methodologies have proven useful for the synthesis of 2-substituted indoles. researchgate.net Similarly, research into recyclable and stable catalysts, such as Ni-MOFs, which can polarize multiple reactants to facilitate oxazolidinone formation, demonstrates a move towards more sustainable synthetic practices. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to batch processing. This methodology is particularly well-suited for optimizing multi-step syntheses of complex indole-oxazolidinone analogues.

Solid-Phase Synthesis: The use of solid-phase synthesis, potentially employing photo-cleavable linkers, facilitates the creation of large libraries of 1,2,5-trisubstituted imidazolidin-4-ones, a related heterocyclic structure, by simplifying purification and automation. clockss.org

| Synthetic Strategy | Description | Key Advantages |

| Multi-Component Reactions | Three or more reactants combine in a single pot to form a final product that contains significant portions of all starting materials. | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net |

| Novel Catalysis | Use of advanced catalysts (e.g., Cu(I), Ni-MOF) to promote challenging transformations with high selectivity. | Mild reaction conditions, high yields, potential for recyclability and reuse. researchgate.netresearchgate.net |

| Ring Expansion/Contraction | Formation of the oxazolidinone or related imidazolidinone ring from precursor structures like β-lactams or aziridines. | Provides alternative synthetic pathways to access unique or strained ring systems. clockss.orgmdpi.com |

| Solid-Phase Synthesis | The compound is assembled on a solid polymer support, which simplifies the purification of intermediates. | Amenable to automation, high-throughput library synthesis. clockss.org |

Deepening Mechanistic Understanding at the Molecular Level

A profound understanding of how indole-oxazolidinone compounds interact with their biological targets is essential for designing more effective and safer drugs. Future research will focus on elucidating the precise molecular mechanisms of action.

Key areas for investigation include:

Target Identification and Validation: While some analogues are known to act on specific targets, such as 5HT(1B/1D) receptors, the targets for many others remain unknown. nih.gov Advanced chemical biology techniques, including proteomics and activity-based protein profiling, will be instrumental in identifying novel protein binding partners.

Structural Biology: Obtaining high-resolution X-ray crystal structures or cryo-EM data of indole-oxazolidinone analogues bound to their target proteins is a primary goal. Such structures provide invaluable insights into the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and selectivity. asu.edu

Elucidation of Dual-Action Mechanisms: For hybrid molecules designed to hit multiple targets, it is crucial to confirm their proposed mode of action. For example, oxazolidinone-quinolone hybrids have been shown to inhibit both protein biosynthesis (the target of oxazolidinones) and DNA gyrase/topoisomerase IV (the targets of quinolones). nih.gov Further studies are needed to understand how these dual activities translate to synergistic or additive effects.

Enzyme Inhibition Kinetics: For compounds targeting enzymes, such as E. coli MurB or 14a–lanosterol demethylase, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric). nih.gov This information is critical for optimizing inhibitor design. An allosteric binding site was identified for certain 3-pyrimidin-4-yl-oxazolidin-2-one inhibitors of mutant IDH1. asu.edunih.gov

Rational Design of Next-Generation Indole-Oxazolidinone Hybrid Molecules

The concept of molecular hybridization—covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities—is a cornerstone for future research in this area. nih.gov This strategy can lead to compounds with improved efficacy, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov

Future design strategies will focus on:

Pharmacophore Combination: Systematically combining the indole-oxazolidinone core with other known pharmacophores to target different aspects of a disease. Examples include hybrids with quinolones for dual-action antibacterial agents or with 4-thiazolidinone (B1220212) scaffolds for anticancer agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Expanding SAR studies to understand how modifications to different parts of the molecule—the indole (B1671886) ring, the oxazolidinone ring, and the linker connecting them—affect biological activity. Research has shown that the nature of the spacer between pharmacophores can greatly influence antibacterial activity. nih.gov

Targeting Protein-Protein Interactions: Designing analogues that can disrupt key protein-protein interactions, which are often implicated in disease but are challenging to target with traditional small molecules.

Bioisosteric Replacement: Utilizing bioisosteres to fine-tune the physicochemical properties of lead compounds. For example, a 3-aminocyclobutyl group was successfully used as a potential isostere for the ethylamine (B1201723) side chain in ligands for 5HT(1B/1D) receptors. nih.gov

| Hybrid Class | Combined Scaffolds | Therapeutic Goal |

| Oxazolidinone-Quinolone | Oxazolidinone + Quinolone | Dual-action antibacterial to overcome resistance. nih.gov |

| Indole-Thiazolidinone | Indole + 4-Thiazolidinone | Anticancer agents, potentially targeting tubulin polymerization. mdpi.com |

| Indole-Rhodanine | Indole + Rhodanine | Potent antimicrobial agents against multi-drug resistant pathogens. nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the drug discovery process. nih.gov This iterative cycle allows for more focused and efficient exploration of chemical space, reducing the time and cost associated with developing new therapeutic agents. nih.gov

The integrated workflow involves:

Computational Modeling and Prediction: Techniques like Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) can build predictive models from existing data to guide the design of new compounds with enhanced activity. nih.gov Molecular docking is used to predict the binding poses of designed molecules within a target's active site, helping to prioritize candidates for synthesis. researchgate.netnih.gov

Guided Synthesis: The insights gained from computational models are used to direct synthetic efforts toward molecules that are most likely to be active and possess favorable properties. nih.govnih.gov

Experimental Validation: The synthesized compounds are then tested in biological assays to determine their actual activity and properties. The experimental results provide crucial feedback for refining and improving the computational models.

Iterative Optimization: This cycle of prediction, synthesis, and testing is repeated to systematically optimize lead compounds. This approach was successfully used to develop potent inhibitors of IDH1, where X-ray crystallography provided structural data that fed back into the rational optimization process. asu.edu

| Method | Role in Drug Design | Example Application |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guided the design of 5HT(1B/1D) receptor partial agonists. nih.gov |

| 3D-QSAR (e.g., CoMFA) | Develops statistical models that correlate the 3D properties of molecules with their biological activity. | Aided the design of new oxazolidinones as antibacterial agents. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Visualized interactions of oxazolidinone derivatives with their target protein; studied indole hybrids as PSII inhibitors. researchgate.netnih.gov |

| X-ray Crystallography | Provides high-resolution structural data of the ligand-receptor complex. | Identified an allosteric binding site to aid rational optimization of IDH1 inhibitors. asu.edu |

Addressing Challenges in Compound Optimization and Selectivity

Transforming a promising hit compound into a viable drug candidate requires overcoming significant hurdles related to its pharmacokinetic and pharmacodynamic properties. A primary challenge is achieving high selectivity for the intended biological target to minimize off-target effects.

Key challenges and future directions include:

Improving Selectivity: A major focus is on enhancing selectivity for the desired target over closely related proteins. For example, optimizing inhibitors to be specific for a mutant enzyme (like IDH1 R132H) over its wild-type counterpart is critical for cancer therapy. asu.edunih.gov Similarly, a systematic optimization of an indole-based ROR1 inhibitor was necessary to eliminate off-target activity against several kinases. nih.gov

Enhancing Metabolic Stability: Many promising compounds fail due to rapid metabolism in the body. Future work will involve identifying metabolic "soft spots" in the molecule and modifying the structure to block these metabolic pathways, thereby improving stability and oral bioavailability. nih.gov

Overcoming Permeability Barriers: For intracellular targets or for drugs that need to cross the blood-brain barrier, molecular properties must be tuned to ensure adequate permeability. This was a key focus in the development of mutant IDH1 inhibitors for treating brain cancers. nih.gov

Balancing Potency and Physicochemical Properties: Optimization is often a multi-parameter balancing act. Improving potency at the target must not come at the expense of crucial properties like solubility, permeability, and metabolic stability. The development of a lead candidate, compound 24d, demonstrated the successful optimization of ROR1 inhibitory potency, selectivity, and pharmacokinetic profile. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one?

Answer:

The synthesis of oxazolidinone-indole hybrids typically involves cyclocondensation or multi-step reactions. For example:

- Method A (Thiazolidinone Analog): Refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol for 8 hours yields a thiazolidinone derivative (73% yield after recrystallization) .

- Method B (Imidazolidinone Analog): Using glycine in xylene under reflux conditions forms imidazolidinone derivatives, with purification via ethanol/water recrystallization .

For the target compound, analogous methods using 3-formylindole precursors (e.g., ) and oxazolidinone-forming reagents (e.g., chloroacetic acid) are recommended. Optimization should focus on reaction time (4–8 hours), solvent (acetic acid or ethanol), and catalyst (sodium acetate) .

Basic: How is the structural integrity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one confirmed post-synthesis?

Answer:

Characterization relies on:

- FT-IR: To confirm carbonyl (C=O, ~1750 cm⁻¹) and indole N–H (~3400 cm⁻¹) stretches .

- NMR:

- X-ray Crystallography (Advanced): For unambiguous confirmation, as demonstrated for fluorinated oxazolidinones in .

Advanced: What strategies can resolve discrepancies in antimicrobial activity data for oxazolidinone-indole hybrids?

Answer:

Contradictions in bioactivity (e.g., ) may arise from:

- Strain Variability: Test across diverse microbial strains (e.g., Gram-positive vs. Gram-negative).

- Purity Checks: Use HPLC to rule out impurities (e.g., ’s DMF/acetic acid recrystallization protocol) .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at indole C5) and compare MIC values. For example, 3-formylindole derivatives in showed enhanced activity .

Advanced: How do computational methods assist in predicting the bioactivity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one derivatives?

Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial enoyl-acyl carrier protein reductase). The indole moiety may interact via π-π stacking, while the oxazolidinone carbonyl forms hydrogen bonds .

- QSAR Models: Train models using PubChem bioassay data (e.g., ’s SMILES strings) to predict logP and pIC₅₀ values .

Basic: What solvents and catalysts are effective in the cyclization steps of oxazolidinone synthesis?

Answer:

- Solvents: Ethanol (Method A, 73% yield) or acetic acid ( ) for polar intermediates .

- Catalysts: Sodium acetate ( ) or p-toluenesulfonamide ( ) to facilitate cyclization .

- Recrystallization: Ethanol/water (1:1) for high-purity isolates .

Advanced: How does the electronic environment of the indole ring influence the reactivity of 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one in nucleophilic reactions?

Answer:

- Electron-Donating Groups (EDGs): Methoxy or methyl groups at indole C5 increase electron density, enhancing nucleophilic attack at the oxazolidinone carbonyl (e.g., ’s 3-formylindole derivatives) .

- Electron-Withdrawing Groups (EWGs): Nitro or halogen substituents reduce reactivity but improve stability. Monitor via ¹H NMR shifts (e.g., δ 7.8 ppm for C5-nitroindole) .

Basic: What purification techniques are recommended for isolating 4-((1H-Indol-3-yl)methyl)oxazolidin-2-one from reaction mixtures?

Answer:

- Filtration: Remove insoluble byproducts after reflux (e.g., ’s crystalline precipitates) .

- Recrystallization: Use ethanol/water (1:1) or DMF/acetic acid ( ) for high yields (70–80%) .

- Column Chromatography: For complex mixtures, silica gel (ethyl acetate/hexane, 3:7) resolves polar impurities .

Advanced: What are the challenges in achieving enantiomeric purity in oxazolidinone derivatives, and how can chiral auxiliaries be applied?

Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis: Fluorinated oxazolidinone auxiliaries ( ) enable enantioselective alkylation. For example, 4-benzyl-5-tridecafluorooctyl oxazolidinone achieved >90% ee in X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.